molecular formula C11H14ClNO2S B11522803 Aziridine, 2-chloromethyl-2-methyl-1-(4-methylphenylsulfonyl)-

Aziridine, 2-chloromethyl-2-methyl-1-(4-methylphenylsulfonyl)-

Cat. No.: B11522803
M. Wt: 259.75 g/mol
InChI Key: WEBFWKRVIFRTOY-UHFFFAOYSA-N
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Description

Aziridine, 2-chloromethyl-2-methyl-1-(4-methylphenylsulfonyl)- is a specialized organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This particular compound is characterized by the presence of a chloromethyl group, a methyl group, and a 4-methylphenylsulfonyl group attached to the aziridine ring. These functional groups impart unique chemical properties and reactivity to the compound, making it valuable in various chemical and industrial applications.

Preparation Methods

The synthesis of Aziridine, 2-chloromethyl-2-methyl-1-(4-methylphenylsulfonyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate precursors, such as 2-chloromethyl-2-methylaziridine and 4-methylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Aziridine, 2-chloromethyl-2-methyl-1-(4-methylphenylsulfonyl)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted aziridines.

    Ring-Opening Reactions: The aziridine ring can be opened under acidic or basic conditions, resulting in the formation of linear amines or other derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used. Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include lithium aluminum hydride.

Scientific Research Applications

Aziridine, 2-chloromethyl-2-methyl-1-(4-methylphenylsulfonyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: In the industrial sector, it is used in the production of coatings, adhesives, and other materials that require high-performance properties.

Mechanism of Action

The mechanism of action of Aziridine, 2-chloromethyl-2-methyl-1-(4-methylphenylsulfonyl)- involves its high reactivity due to the strained aziridine ring. The compound can undergo nucleophilic attack, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and DNA, resulting in biological effects such as enzyme inhibition or DNA cross-linking.

Comparison with Similar Compounds

Aziridine, 2-chloromethyl-2-methyl-1-(4-methylphenylsulfonyl)- can be compared with other aziridine derivatives, such as:

    2-Phenylaziridine: Similar in structure but with a phenyl group instead of a 4-methylphenylsulfonyl group. It has different reactivity and applications.

    2-Methylaziridine: Lacks the chloromethyl and 4-methylphenylsulfonyl groups, resulting in different chemical properties and reactivity.

    N-Tosylaziridine: Contains a tosyl group, which imparts different reactivity and is used in different synthetic applications.

The uniqueness of Aziridine, 2-chloromethyl-2-methyl-1-(4-methylphenylsulfonyl)- lies in its specific functional groups, which confer distinct reactivity and make it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C11H14ClNO2S

Molecular Weight

259.75 g/mol

IUPAC Name

2-(chloromethyl)-2-methyl-1-(4-methylphenyl)sulfonylaziridine

InChI

InChI=1S/C11H14ClNO2S/c1-9-3-5-10(6-4-9)16(14,15)13-8-11(13,2)7-12/h3-6H,7-8H2,1-2H3

InChI Key

WEBFWKRVIFRTOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC2(C)CCl

Origin of Product

United States

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